1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
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Overview
Description
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that features a combination of benzothiazole, piperazine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Piperazine Derivative Formation: The piperazine derivative is formed by reacting the benzothiazole compound with piperazine in the presence of a suitable solvent like ethanol.
Fluorophenyl Ethanone Addition: The final step involves the addition of 4-fluorophenyl ethanone to the piperazine derivative under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the ethanone group.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways: The compound could modulate pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone
- 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-bromophenyl)ethanone
Uniqueness
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to the presence of the ethoxy group on the benzothiazole ring and the fluorophenyl group, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-2-27-17-7-8-18-19(14-17)28-21(23-18)25-11-9-24(10-12-25)20(26)13-15-3-5-16(22)6-4-15/h3-8,14H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMFVRDHOVDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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